Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
CAS No.: 2044714-40-9
Cat. No.: VC5464059
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate - 2044714-40-9](/images/structure/VC5464059.png)
Specification
CAS No. | 2044714-40-9 |
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Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3 |
Standard InChI Key | SXJWLOYSKBKCIE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C12CCC2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a spiro[3.4]octane framework, comprising a five-membered azetidine ring fused to a four-membered cyclobutane ring via a shared nitrogen atom (spiro junction) . The tert-butyl carbamate group (-OC(=O)N(C)(C)C) is attached to the nitrogen of the azetidine ring, while the primary amine (-NH2) occupies the 8-position of the cyclobutane moiety . This configuration introduces steric hindrance and conformational rigidity, which are critical for modulating biological activity and synthetic versatility.
Molecular Descriptors
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Molecular Weight: 226.32 g/mol
The spirocyclic structure is validated by X-ray crystallography data for analogous compounds, though no direct crystallographic studies for this specific derivative are publicly available .
Synthesis and Chemical Transformations
Synthetic Routes
Three primary strategies have been employed to construct the 2-azaspiro[3.4]octane core, as outlined in a 2019 Organic & Biomolecular Chemistry study :
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Cyclopentane Annulation: A four-membered ring is formed via intramolecular cyclization of a pre-functionalized cyclopentane precursor.
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Four-Membered Ring Annulation: The azetidine ring is constructed using nitrene insertion or [2+2] cycloaddition reactions.
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Tandem Ring-Opening/Ring-Closing: Epoxide or aziridine intermediates undergo sequential transformations to yield the spiro system.
For tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, VulcanChem reports a multi-step protocol involving:
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Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to the amine nitrogen.
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Reductive Amination: Coupling of the spirocyclic amine with carbonyl precursors under hydrogenation conditions.
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Selective Functionalization: The 8-amino group is introduced via nucleophilic substitution or catalytic amination .
Key Reaction Conditions
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Reagents: Pd/C for hydrogenolysis, DIAD for Mitsunobu reactions, and Boc anhydride for protection .
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Yields: Reported yields for analogous spirocycles range from 45% to 78%, depending on the annulation method .
Property | Value | Source |
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Density | 1.17 ± 0.1 g/cm³ (Predicted) | |
Boiling Point | 331.2 ± 42.0 °C (Predicted) | |
LogP (Partition Coefficient) | 1.36 | |
Appearance | Viscous liquid |
Applications in Scientific Research
Medicinal Chemistry
The compound’s spirocyclic scaffold is prized for its ability to:
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Enhance Binding Affinity: Conformational restriction improves target engagement in kinase inhibitors.
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Reduce Metabolic Clearance: Rigid structures resist cytochrome P450-mediated oxidation .
Notably, analogs of this compound have shown preliminary activity against protein kinase C (PKC) and G protein-coupled receptors (GPCRs) in preclinical assays.
Chemical Biology
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Probe Development: The primary amine enables conjugation to fluorescent tags or biotin for target identification .
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Fragment-Based Drug Discovery: Its small size (MW < 300) makes it suitable for fragment libraries .
Supplier | Catalog Number | Purity | Price (USD/mg) |
---|---|---|---|
BLD Pharmatech | VC5464059 | 95% | 120 |
Advanced ChemBlock | ACB031244 | 98% | 150 |
eNovation CN | ENC2044714 | 90% | 110 |
Lead times vary from 2–6 weeks due to custom synthesis requirements.
Future Directions and Challenges
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Enantioselective routes remain underdeveloped .
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Continuous Flow Chemistry: Potential to improve yield and reduce reaction times .
Biological Evaluation
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